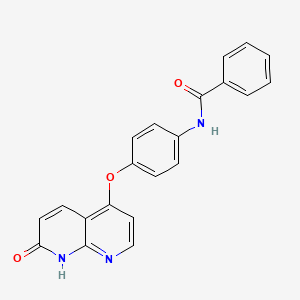
N-(4-(7-oxo-7,8-dihydro-1,8-naphthyridin-4-yloxy)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide is a complex organic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core linked to a phenylbenzamide moiety. The presence of the naphthyridine ring imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide typically involves multistep reactions One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the naphthyridine coreThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Applications De Recherche Scientifique
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of materials such as light-emitting diodes and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemifloxacin: Another 1,8-naphthyridine derivative with antibacterial properties.
Nalidixic Acid: A naphthyridine derivative used as an antibacterial agent.
Enoxacin: A fluoroquinolone antibiotic with a naphthyridine core.
Uniqueness
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C21H15N3O3 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)oxy]phenyl]benzamide |
InChI |
InChI=1S/C21H15N3O3/c25-19-11-10-17-18(12-13-22-20(17)24-19)27-16-8-6-15(7-9-16)23-21(26)14-4-2-1-3-5-14/h1-13H,(H,23,26)(H,22,24,25) |
Clé InChI |
SVOKGUUJEXVDDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C=CC(=O)NC4=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
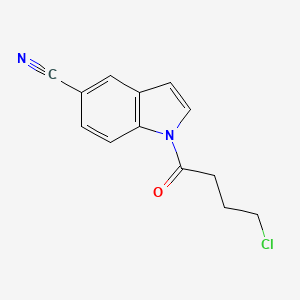
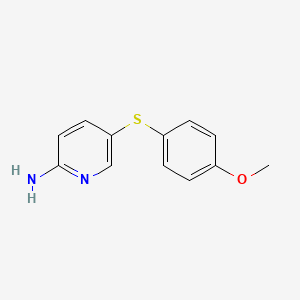
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

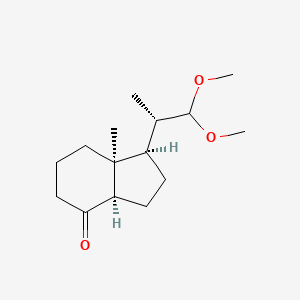
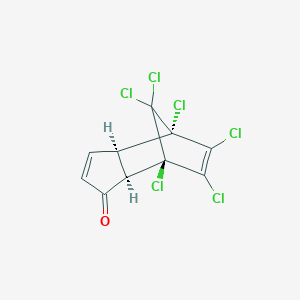

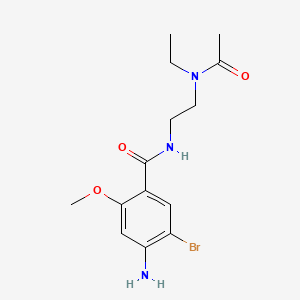
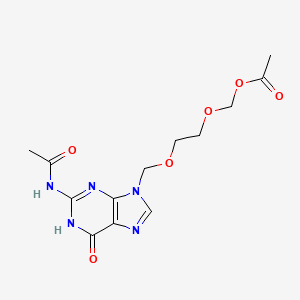
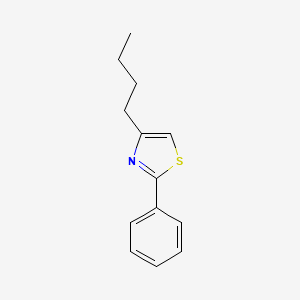
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

